molecular formula C15H25NO B3137130 N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine CAS No. 434310-23-3

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine

Cat. No.: B3137130
CAS No.: 434310-23-3
M. Wt: 235.36 g/mol
InChI Key: AHPWWFGANJDJDG-UHFFFAOYSA-N
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Description

N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine is a chemical compound with the molecular formula C15H25NO and a molecular weight of 235.37 g/mol . It falls within the category of biochemically relevant compounds and is commonly used in proteomics research .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(sec-butyl)phenoxyethanol with 2-chloropropaneamine . The ether linkage forms between the phenoxy group and the ethylamine moiety, resulting in the final product .


Molecular Structure Analysis

The compound’s three-dimensional arrangement plays a crucial role in its biological activity and interactions .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in typical amine reactions, such as nucleophilic substitution, oxidation, and reduction. Researchers often explore its reactivity in the context of drug development and functionalization .

Scientific Research Applications

Radical-Scavenging Activity

Sec-butyl orsellinates, derivatives closely related to the chemical structure of interest, have been investigated for their radical-scavenging activities. These studies highlight the antioxidant potential of compounds with sec-butyl groups, which could be relevant for developing treatments or protective agents against oxidative stress-related diseases (Lopes et al., 2008).

Synthesis and Structural Analysis

Research on diamine bis(phenolate) complexes, including those with sec-butyl groups, explores their synthesis, structure, and potential applications in catalysis and material science. These studies contribute to the understanding of metal-ligand interactions and their implications for chemical reactivity and materials design (Nielson & Waters, 2010).

Anticonvulsant Properties

Compounds with sec-butyl substituents have been evaluated for their anticonvulsant properties. Such research indicates the potential of these compounds in developing new treatments for epilepsy and other seizure-related disorders (Mishra & Baker, 2012).

Organic Synthesis and Catalysis

Sec-butyl groups play a role in the synthesis of complex organic molecules, including the creation of highly functionalized tetrahydropyridines. These synthetic methodologies are crucial for pharmaceuticals and organic materials, showcasing the importance of sec-butyl derivatives in organic synthesis (Zhu et al., 2003).

Molecular Conformation and Structure

The molecular conformation and structure of compounds similar to N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine, such as 2-phenoxy ethylamine and 3-phenoxy propanolamine, have been studied to understand their behavior in biological systems and their interactions with biological receptors (Macleod & Simons, 2004).

Chelation and Coordination Chemistry

Research on bulky alkylaminophenol chelates, including those with sec-butyl groups, explores their potential for functionalization and application in coordination chemistry. Such studies provide insights into the design of new ligands for metal complexation, which could have applications in catalysis, environmental remediation, and materials science (Olesiejuk et al., 2018).

Properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)ethyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-5-13(4)14-8-6-7-9-15(14)17-11-10-16-12(2)3/h6-9,12-13,16H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPWWFGANJDJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCNC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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